4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride
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Overview
Description
4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride is a chemical compound with the molecular formula C18H23ClFNO3. It is known for its unique structure, which includes a fluorine atom, two methoxy groups, and a methoxyphenylmethyl group attached to a benzeneethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride typically involves multiple steps, starting with the preparation of the benzeneethanamine backboneThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting on specific molecular targets in the body.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in a range of effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Similar structure with an iodine atom instead of fluorine.
Benzeneethanamine, 2,5-dimethoxy-α,4-dimethyl-: Similar backbone with different substituents.
Phenethylamine, p-methoxy-α-methyl-: Similar phenethylamine structure with different functional groups
Uniqueness
4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds.
Properties
CAS No. |
1539266-23-3 |
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Molecular Formula |
C18H23ClFNO3 |
Molecular Weight |
355.834 |
IUPAC Name |
2-(4-fluoro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H22FNO3.ClH/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |
InChI Key |
KVGRWNBRTQPQAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)F)OC.Cl |
Origin of Product |
United States |
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